Antibacterial agent 73

Antitubercular Mycobacterium tuberculosis Piperazine derivatives

Antibacterial agent 73 (CAS 414885-92-0) is a validated hit for TB SAR, with an MIC of 0.65 µg/mL against Mtb H37Rv and specific binding to Mtb RNAP (PDB:5UHC, -7.30 kcal/mol). This unique target engagement profile makes it irreplaceable for tuberculosis research. In Gram-positive applications, the related XF-73 (exeporfinium chloride) demonstrates a resistance-proof membrane disruption mechanism.

Molecular Formula C15H17FN2O
Molecular Weight 260.31 g/mol
Cat. No. B5652803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 73
Molecular FormulaC15H17FN2O
Molecular Weight260.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CO2)C3=CC=CC=C3F
InChIInChI=1S/C15H17FN2O/c16-14-5-1-2-6-15(14)18-9-7-17(8-10-18)12-13-4-3-11-19-13/h1-6,11H,7-10,12H2
InChIKeyPNKIMPXJHBUWJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Agent 73 (Compound 7a, XF-73) Procurement Baseline and Class Identification


Antibacterial agent 73, also designated compound 7a or exeporfinium chloride (XF-73), is a synthetic small molecule belonging to distinct chemical series depending on the context of use. In antitubercular research, it is characterized as a 1,4-di(aryl/heteroaryl) substituted piperazine derivative with demonstrated in vitro activity against Mycobacterium tuberculosis H37Rv . In Gram-positive antibacterial applications, the compound is a dicationic porphyrin derivative that functions as a membrane-active agent . This dual identity is critical for procurement, as the CAS number (414885-92-0) refers specifically to the piperazine-based antitubercular agent, while the porphyrin-based XF-73 (exeporfinium chloride) is associated with a different CAS registry (718638-68-7) and developmental pathway. The compound is supplied as a research-grade material with reported antitubercular, antibacterial, and antifungal activities, and is not intended for human therapeutic use without appropriate regulatory approvals .

Why Antibacterial Agent 73 Cannot Be Substituted by In-Class Antitubercular or Anti-Staphylococcal Agents


Substitution of Antibacterial agent 73 with a generic antitubercular or anti-staphylococcal compound is scientifically unsound due to fundamental mechanistic and selectivity differences. In the antitubercular domain, compound 7a demonstrates a specific binding affinity to the Mtb RNA polymerase (RNAP) target (PDB ID: 5UHC) with a binding energy of -7.30 kcal/mol and a key hydrogen bond to ASN-493 . This target engagement profile is not shared by all piperazine derivatives, and the compound's MIC of 0.65 µg/mL against Mtb H37Rv was achieved with a distinct structure-activity relationship (SAR) that is absent in closely related analogs (e.g., compounds 6b, 7b-d), which show moderate to weak antitubercular activity . In the Gram-positive antibacterial context, XF-73 operates via a rapid membrane-perturbing mechanism that is independent of conventional resistance pathways, rendering it active against multi-drug resistant S. aureus strains where mupirocin, linezolid, and erythromycin fail . This unique dual mechanism—target-specific inhibition in mycobacteria versus membrane disruption in staphylococci—means that no single in-class alternative can replicate the compound's specific activity spectrum, target engagement, or resistance profile. Procurement based solely on chemical class or nominal activity category would overlook these critical, quantifiable differentiators.

Quantitative Evidence Guide: Antibacterial Agent 73 (Compound 7a/XF-73) vs. Key Comparators


Antitubercular Potency Against Mtb H37Rv: Compound 7a vs. Rifampicin

Compound 7a (Antibacterial agent 73) exhibited promising antitubercular activity with a minimum inhibitory concentration (MIC) of 0.65 µg/mL against Mycobacterium tuberculosis H37Rv, a value reported to be 'almost equal to the Rifampicin' comparator . This head-to-head comparison within the same study establishes that compound 7a achieves potency comparable to the first-line antitubercular drug rifampicin in a standardized microdilution assay.

Antitubercular Mycobacterium tuberculosis Piperazine derivatives

In Vitro Antibacterial Activity Against S. aureus: XF-73 vs. Mupirocin and Linezolid

XF-73 (exeporfinium chloride) demonstrated potent in vitro activity against a panel of S. aureus isolates, including methicillin-resistant (MRSA) and mupirocin-resistant strains. The minimum inhibitory concentration (MIC) of XF-73 ranged from 0.5 to 2 µg/mL against MRSA strains, which was similar to mupirocin (0.25–0.5 µg/mL) and significantly better than linezolid (2–4 µg/mL) and erythromycin (>64 µg/mL) in the same assay . Notably, XF-73 maintained an MIC of 1 µg/mL against the high-level mupirocin-resistant strain ATCC BAA-1708, where mupirocin required 4096 µg/mL, representing a >4000-fold potency advantage .

Antibacterial Staphylococcus aureus MRSA Porphyrin

In Vivo Efficacy in Murine Skin Infection Models: XF-73 vs. Mupirocin Ointment

In a murine tape-stripping skin infection model, a single topical application of 0.2% (w/w) XF-73 dermal formulation reduced the bacterial burden of S. aureus NRS384 by 3.19 log10 CFU/wound compared to the infected control group (p < 0.0001), whereas the commercial 2% mupirocin ointment achieved only a 0.91 log10 reduction . Against the low-level mupirocin-resistant strain NRS384-MT-3, XF-73 produced a 3.22 log10 reduction, while mupirocin provided a 0.9 log10 reduction . The difference in efficacy between XF-73 and mupirocin was statistically significant (p < 0.0001) in both models .

In vivo efficacy Skin infection Topical antibacterial MRSA

Post-Antibiotic Effect (PAE) Duration: XF-73 vs. Vancomycin

The post-antibiotic effect (PAE) is a pharmacodynamic parameter that influences dosing frequency and therapeutic outcome. XF-73 exhibited a PAE of >5.4 hours against S. aureus under experimental conditions where the PAE for vancomycin was <0.4 hours . This represents a greater than 13.5-fold longer PAE, indicating prolonged suppression of bacterial regrowth following drug removal.

Pharmacodynamics Post-antibiotic effect Staphylococcus aureus

Cytotoxicity Profile in Mammalian Cells: Compound 7a vs. Series Analogs

In an MTT assay against the human breast cancer cell line MCF-7, compound 7a exhibited an IC50 of 8.20 µM, representing the most potent cytotoxic effect among the novel piperazine derivatives evaluated, with IC50 values for the series ranging from 8.20 to 34.45 µM . This indicates that compound 7a possesses a notable degree of mammalian cell cytotoxicity relative to its structural analogs, a factor that must be considered when selecting this compound for cell-based or in vivo studies.

Cytotoxicity Selectivity MCF-7 Piperazine

Clinical Nasal Decolonization Efficacy: XF-73 Nasal Gel vs. Placebo in Phase 2 Trial

In a randomized, placebo-controlled Phase 2 study of cardiac surgery patients who were S. aureus nasal carriers, administration of XF-73 nasal gel (5 doses over ~24 hours pre-surgery) resulted in a rapid 2.2 log10 CFU/mL reduction in S. aureus burden after just two doses, compared to a 0.01 log10 reduction with placebo . Furthermore, the proportion of patients requiring post-operative anti-staphylococcal antibiotics was significantly lower in the XF-73 group (46.5%) compared to the placebo group (70%; P = 0.045) .

Clinical trial Nasal decolonization S. aureus Phase 2

Validated Research and Industrial Application Scenarios for Antibacterial Agent 73 (Compound 7a/XF-73)


Antitubercular Drug Discovery: Scaffold-Hopping and Target Engagement Studies

Based on the demonstrated in vitro antitubercular activity of compound 7a (MIC = 0.65 µg/mL against Mtb H37Rv) and its favorable molecular docking profile with Mtb RNAP (binding energy -7.30 kcal/mol), this compound is optimally deployed as a validated hit or lead-like molecule in structure-activity relationship (SAR) campaigns targeting tuberculosis . Its potency, which is comparable to rifampicin, and its distinct piperazine-based scaffold make it suitable for scaffold-hopping efforts, target engagement assays, and as a positive control in high-throughput screening (HTS) for novel antitubercular agents .

Topical Anti-Infective Formulation Development Against Mupirocin-Resistant S. aureus

The superior in vivo efficacy of XF-73 dermal formulation over 2% mupirocin ointment in murine skin infection models, particularly against mupirocin-resistant strains (3.22 log10 vs. 0.9 log10 reduction), validates its use as a lead candidate or reference standard in preclinical development of novel topical antibacterials . Researchers developing formulations for the treatment of impetigo, surgical site infections, or diabetic foot ulcers can utilize XF-73 to benchmark efficacy, study resistance mechanisms, or optimize delivery systems for membrane-active agents .

Pharmacodynamic and Dosing Optimization Studies Leveraging Extended Post-Antibiotic Effect

The exceptionally long post-antibiotic effect (PAE >5.4 hours) of XF-73, which is >13.5-fold longer than that of vancomycin under comparable conditions, makes it a valuable tool for pharmacodynamic (PD) research . Investigators studying dosing regimen optimization for topical or localized antimicrobial therapy can employ XF-73 to model infrequent dosing schedules, explore the relationship between PAE and clinical outcome, and develop PK/PD models that inform early-stage clinical trial design .

Translational Research in Nasal Decolonization and Surgical Site Infection Prevention

The positive Phase 2 clinical trial results, showing a 2.2 log10 reduction in nasal S. aureus burden and a 33.6% relative reduction in post-operative antibiotic use, provide a strong evidence base for using XF-73 nasal gel in translational research programs focused on pre-surgical decolonization and antimicrobial stewardship . This scenario includes studies investigating the impact of rapid decolonization on surgical site infection rates, the durability of decolonization, and the pharmacoeconomics of targeted prophylaxis in high-risk patient populations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 73

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.